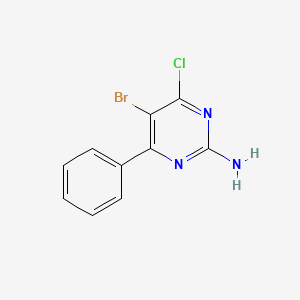

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Vue d'ensemble

Description

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is a heterocyclic aromatic compound with the molecular formula C10H7BrClN3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and pyrimidine derivatives.

Bromination and Chlorination: The introduction of bromine and chlorine atoms is achieved through electrophilic aromatic substitution reactions. Bromine and chlorine sources, such as bromine and thionyl chloride, are used under controlled conditions.

Cyclization: The cyclization step involves the formation of the pyrimidine ring. This is typically achieved through condensation reactions using reagents like ammonium acetate or formamide.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substituted Derivatives: Various substituted derivatives can be formed by replacing the bromine and chlorine atoms with different functional groups.

Oxidized and Reduced Products: The compound can be converted into its oxidized or reduced forms, depending on the reagents and conditions used.

Applications De Recherche Scientifique

Anticancer Applications

One significant application of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is its role as an inhibitor of UNC51-like kinase 1 (ULK1), which is implicated in autophagy processes in cancer cells. Research has shown that ULK1 is overexpressed in non-small cell lung cancer (NSCLC) and correlates negatively with patient prognosis. Studies have synthesized various derivatives of this compound to explore their efficacy as ULK1 inhibitors, demonstrating promising results in inhibiting cancer cell proliferation .

Case Study: Structure-Activity Relationships (SAR)

A study focused on synthesizing derivatives of this compound revealed that specific modifications to the chemical structure significantly enhanced its inhibitory activity against ULK1. The most potent derivative exhibited a notable decrease in cancer cell viability in vitro, highlighting the compound's potential as a lead structure for developing new anticancer agents .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Recent investigations into pyrimidine derivatives have shown that they possess significant antimicrobial properties, making them candidates for developing new antibiotics .

Data Table: Antimicrobial Activity

| Compound Name | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | Zone of inhibition: 16 mm against E. coli | 56.4% inhibition against F. oxysporum |

| Derivative A | Zone of inhibition: 18 mm against S. aureus | 62% inhibition against C. albicans |

These findings suggest that modifications to the base structure can enhance antimicrobial efficacy, making this compound a versatile scaffold for drug development .

Synthesis of Therapeutic Compounds

This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including sodium-glucose cotransporter 2 (SGLT2) inhibitors used for diabetes management. The synthetic routes developed for this compound emphasize scalability and cost-effectiveness, which are critical for industrial applications .

Case Study: Synthesis Process

A novel synthetic route was established for producing this compound with high yield and efficiency. The process involves multiple steps including bromination and chlorination, leading to significant cost reductions in large-scale production .

Mécanisme D'action

The mechanism of action of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-6-chloropyridin-2-amine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.

4-Amino-5-bromo-2-chloropyrimidine: This compound is closely related and differs by the presence of an amino group at the 4-position.

Uniqueness

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which influence its reactivity and biological interactions. Below, we explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrClN3, with a molecular weight of approximately 276.54 g/mol. The structure features a pyrimidine ring substituted at positions 5, 4, and 6 with bromine, chlorine, and a phenyl group, respectively. This unique arrangement contributes to its distinct chemical properties and biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It has been noted for its role as an enzyme inhibitor, particularly in the context of cyclin-dependent kinases (CDKs). The compound's mechanism involves binding to the active sites of these enzymes, thereby blocking their activity and influencing various cellular processes.

Key Mechanisms:

- Enzyme Inhibition : Acts as an inhibitor for various CDKs, affecting cell cycle regulation.

- Receptor Modulation : Potentially modulates receptor activity through competitive inhibition.

Biological Activity Data

Research has shown that this compound exhibits significant biological activities, including anti-cancer properties. Below is a summary of relevant findings:

Case Studies

-

Cyclin-dependent Kinase Inhibition :

A study demonstrated that compounds similar to this compound showed potent inhibition of CDK9 with nanomolar values. This suggests that structural modifications can enhance selectivity and potency against specific CDKs, making it a candidate for further development in cancer therapies . -

Antiproliferative Effects :

In vitro assays indicated that the compound significantly inhibited the growth of HCT-116 colon cancer cells with an IC50 value below 10 µM. This highlights its potential as a therapeutic agent in oncology .

Research Applications

The compound serves multiple roles in scientific research:

Medicinal Chemistry :

It is utilized as a building block in synthesizing pharmaceuticals targeting specific enzymes or receptors.

Biochemical Assays :

Used in assays to study enzyme inhibition and other biological processes.

Materials Science :

Explored for potential applications in developing organic semiconductors due to its unique electronic properties.

Propriétés

IUPAC Name |

5-bromo-4-chloro-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPECLXUICXOZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559508 | |

| Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106791-93-9 | |

| Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.